The synthesis of N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride is detailed in one of the provided papers describing a practical approach for its production []. This method focuses on its role as a key intermediate in developing potent deoxycytidine kinase (dCK) inhibitors.
The synthesis starts with commercially available 2,4-dichloro-5-fluoropyrimidine. The process involves a four-step telescoped reaction sequence, ultimately leading to the formation of tert-butyl 4-(4-amino-5-fluoropyrimidin-2-yloxy)piperidine-1-carboxylate. Deprotection of this intermediate yields N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride in approximately 68% overall yield [].
This synthetic route presents a cost-effective alternative to previously employed Mitsunobu-based syntheses, highlighting its practicality for producing this valuable intermediate [].
Suzuki Coupling: This reaction, commonly used to form carbon-carbon bonds, is employed to introduce various aryl or heteroaryl substituents onto the pyrimidine ring, as exemplified in the synthesis of novel N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues [].
Alkylation and Acylation: These reactions exploit the nucleophilic nature of the amino group to introduce diverse alkyl or acyl groups. This approach is exemplified in several papers where different substituents are attached to the piperidine nitrogen to modulate the properties of the final compounds [, , , , , , , , , , ].
Condensation Reactions: N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride and its derivatives can participate in condensation reactions, leading to the formation of heterocyclic ring systems. This strategy is commonly employed to create structurally diverse compounds with enhanced biological activities [, , , , , , , , ].
Neurodegenerative Diseases: Research indicates the potential of N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride derivatives in treating Parkinson's disease []. These compounds act as adenosine A2A receptor antagonists, offering a non-dopaminergic approach to address this debilitating neurodegenerative disorder.
Inflammatory Diseases: Derivatives of N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride show promise in treating inflammatory diseases like psoriasis []. These compounds function as NF-κB inducing kinase (NIK) inhibitors, modulating the inflammatory response and providing a potential therapeutic strategy for managing psoriasis.
Infectious Diseases: While not explicitly mentioned in the context of N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride, the broader class of N-(pyridin-2-yl)pyrimidin-4-amine derivatives containing sulfoximine groups, which share structural similarities, are under investigation for treating virus-induced infectious diseases [, ].
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7